molecular formula C15H17N3O3 B2877053 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 108180-02-5

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2877053
CAS No.: 108180-02-5
M. Wt: 287.319
InChI Key: TWQKNZCDGPEWJQ-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview This product is the compound trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid , offered with a guaranteed purity of 95% . It is assigned the CAS Registry Number 108180-02-5 . This chemical is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Potential Research Applications & Value The molecular structure of this compound features two key moieties that contribute to its research value: a 1,2,3-benzotriazin-4-one ring and a trans-substituted cyclohexanecarboxylic acid. The 1,2,3-benzotriazinone group is a known pharmacophore in medicinal chemistry, often investigated for its potential role in inhibiting various enzymatic targets. Researchers may explore this compound as a key synthetic intermediate or building block in the development of novel pharmaceutical agents, particularly for creating targeted covalent inhibitors or protease inhibitors. The trans-conformation of the cyclohexane ring is often selected to confer favorable metabolic stability and physicochemical properties to the resulting molecular scaffold. Handling and Safety As a carboxylic acid-containing compound, appropriate safety precautions should be followed. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use and to handle the product using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cyclization in Continuous Flow Reactors

Recent advances in photochemistry have enabled the synthesis of benzotriazin-4(3H)-ones via visible-light-mediated cyclization. A 2024 study demonstrated that aryl triazine precursors undergo photocyclization under violet light (420 nm) in a continuous flow reactor, yielding benzotriazinones in >90% yield within 10 minutes. The mechanism involves a nitrogen-centered-H shift, a variation of the Norrish type II reaction, followed by fragmentation and N–N bond formation.

Advantages :

  • No photocatalysts or additives required.
  • Scalable via flow chemistry (demonstrated at 1 g scale).
  • Green metrics: Solvent efficiency (DCM or acetonitrile/water) and minimal waste.

Limitations :

  • Requires specialized flow equipment.
  • Limited scope for electron-deficient substrates.

Diazotization of 2-Aminobenzamide Derivatives

Traditional methods employ diazotization of 2-aminobenzamide or methyl anthranilate using NaNO₂ and strong acids (e.g., HCl). However, harsh conditions often lead to low yields (40–60%) and side reactions. Modifications using polymer-supported nitrite reagents or tert-butylnitrite improve safety and yield (up to 75%).

Stereoselective Synthesis of trans-4-Aminomethylcyclohexanecarboxylic Acid

One-Pot Catalytic Amination

A patented method (CN108602758B) describes a one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with >75% trans selectivity. The process involves:

  • Cyclohexene carboxylate formation via Diels-Alder reaction.
  • Amination using a chiral catalyst (e.g., Rh(II)/BOX complexes).
  • Hydrolysis to the carboxylic acid.

Conditions :

  • Solvent: Toluene/water biphasic system.
  • Temperature: 80°C, 12 hours.
  • Yield: 82% (trans isomer).

Reductive Amination of Cyclohexanone Derivatives

An alternative approach involves reductive amination of 4-oxocyclohexanecarboxylic acid esters. Using sodium cyanoborohydride and ammonium acetate in methanol, the trans-aminomethyl product is obtained in 68% yield after hydrolysis.

Coupling Strategies for Benzotriazinone and Cyclohexane Units

N-Acylbenzotriazole-Mediated Acylation

N-Acylbenzotriazoles (Bt) serve as stable acylating agents for introducing the benzotriazinone group. A 2016 protocol details the reaction of cephalexin with N-acylbenzotriazoles in acetonitrile/water, yielding N-acyl derivatives in 70–85% yield. Adapting this method:

  • Synthesize N-(benzotriazin-4(3H)-one)carbonylbenzotriazole via reaction of benzotriazinone carboxylic acid with BtH/SOCl₂.
  • Couple with trans-4-aminomethylcyclohexanecarboxylic acid under mild conditions (pH 5, 6–20 hours).

Yield : 78% after crystallization.

Mitsunobu Reaction for Ether Linkage

For oxygen-linked analogs, the Mitsunobu reaction (DEAD, PPh₃) couples benzotriazinone alcohols with the cyclohexane backbone. However, this method is less applicable due to the required C–O bond.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Coupling

  • Synthesize benzotriazinone via photocyclization.
  • Prepare trans-4-aminomethylcyclohexanecarboxylic acid via one-pot amination.
  • Couple using N-acylbenzotriazole chemistry.

Overall Yield : 62% (three steps).

Route 2: Tandem Photochemical-Functionalization

  • Perform photocyclization of a pre-coupled aryl triazine-cyclohexane precursor.
  • Hydrolyze to the carboxylic acid.

Challenges : Limited substrate compatibility for tandem reactions.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Green Metrics
Photochemical + Coupling 62 >99% trans High Excellent
Diazotization + Reductive Amination 45 85% trans Moderate Poor
One-Pot Catalytic 82 75% trans High Good

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can undergo oxidation reactions, where specific oxidizing agents convert it to higher oxidation states.

  • Reduction: : It can be reduced using appropriate reducing agents, altering its functional groups to more reduced forms.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the benzotriazine or cyclohexanecarboxylic acid ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typical reagents include halogens for halogenation or Grignard reagents for alkylation.

Major Products Formed

The reactions yield a variety of derivatives, such as hydroxylated or halogenated forms, depending on the reagents and conditions employed.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, particularly in creating more complex molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.

Medicine

In the medical field, it has potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

Industrially, it finds applications in the synthesis of advanced materials and as a precursor in the manufacture of various chemicals.

Mechanism of Action

Molecular Targets and Pathways

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid interacts with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to these targets, altering their activity or function. The pathways involved can include inhibition of specific enzymes or modulation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Variants

trans-4-[(4-Oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic Acid (CAS 108180-05-8)
  • Molecular Formula : C₁₅H₁₇N₃O₃ (identical to the target compound).
  • Key Difference: Replacement of benzotriazinone with quinazolinone.
  • Implications: Quinazolinone lacks the triazine nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may reduce aromatic stacking interactions compared to benzotriazinone, influencing biological target affinity .
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic Acid (CAS 921760-53-4)
  • Molecular Formula: C₁₅H₁₅NO₃.
  • Key Difference: Substitution of benzotriazinone with a 4-cyanobenzoyl group.
  • Implications: The cyano group introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the benzotriazinone analog (pKa ~4.0–4.5). This enhances reactivity in nucleophilic reactions but reduces solubility in polar solvents .

Functional Group Modifications

Methyl Ester Derivative (CAS 1212186-62-3)
  • Molecular Formula : C₁₆H₁₉N₃O₃.
  • Key Difference : Carboxylic acid replaced by a methyl ester.
  • Implications :
    • Solubility : Higher lipophilicity (logP ~2.1 vs. ~1.3 for the acid) improves membrane permeability.
    • Synthetic Utility : Acts as a prodrug or synthetic intermediate. Conversion to the acid via BBr₃-mediated demethylation is a common step .
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 736136-16-6)
  • Molecular Formula : C₁₄H₁₅ClO₃.
  • Key Difference: Chlorobenzoyl group instead of benzotriazinone.
  • Implications: The electron-withdrawing chlorine atom increases electrophilicity, favoring substitution reactions.

Structural Isomers and Conformational Analogs

Bicyclohexyl Carboxylic Acids (e.g., trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic Acid, CAS 1072109-04-6)
  • Molecular Formula : C₁₄H₂₄O₂.
  • Key Difference : Two trans-cyclohexyl rings without heterocyclic substituents.
  • Implications: Increased lipophilicity (logP ~4.5) and conformational rigidity. Used in liquid crystal precursors, highlighting divergent applications compared to the benzotriazinone analog .

Biological Activity

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a synthetic compound notable for its unique structural features, which include a cyclohexane ring and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 108180-02-5

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazine derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study :
In vitro tests conducted on human liver carcinoma cells (HepG2) demonstrated that certain derivatives of benzotriazine exhibited significant cytotoxicity with low IC50 values. For instance, compounds structurally similar to this compound showed IC50 values ranging from 6.525 μM to 10.97 μM, which are competitive with established chemotherapeutic agents like doxorubicin (IC50 = 2.06 μM) .

CompoundIC50 (μM)Target Cell Line
trans-4-[(4-oxo-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid6.525HepG2
Doxorubicin2.06HepG2

2. Antimicrobial Activity

Benzotriazine derivatives are also recognized for their antimicrobial properties. The structural characteristics of this compound suggest potential activity against various bacterial strains.

Research indicates that compounds with the benzotriazine core can inhibit the growth of Escherichia coli and other pathogenic bacteria by interfering with their metabolic pathways . Further investigations are necessary to quantify this activity and elucidate the mechanisms involved.

The biological activity of this compound may be attributed to its ability to bind to specific cellular targets involved in cell cycle regulation and apoptosis. Molecular docking studies have shown strong binding affinities towards key receptors involved in cancer cell proliferation and survival .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques that modify the benzotriazine structure to enhance its biological profile.

SAR Insights:

Research has indicated that modifications on the benzotriazine ring can significantly impact the biological activity of derivatives. For instance:

  • Substituents at specific positions on the benzene ring can enhance cytotoxicity.
  • Alterations in the cyclohexane component may influence pharmacokinetics and bioavailability .

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